4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one
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Description
4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TEP or TEP-OH and is a derivative of piperazine. TEP is a white crystalline solid that is soluble in water and has a molecular weight of 220.27 g/mol. In
Scientific Research Applications
- Triazole derivatives have been investigated for their antibacterial potential. Researchers have explored their ability to inhibit bacterial growth by targeting essential enzymes or receptors .
- Triazoles, including this compound, are widely used as antifungal agents. Commercially available drugs like fluconazole and voriconazole contain the triazole moiety and are effective against fungal infections .
- Some 1,2,4-triazole derivatives have shown promise as anticancer agents. These compounds may interfere with cancer cell growth, proliferation, or signaling pathways .
- Triazole-containing compounds have been investigated for their antiviral properties. They may inhibit viral replication or entry into host cells .
- The triazole nucleus contributes to anti-inflammatory and analgesic activities. These compounds may modulate inflammatory pathways or alleviate pain .
Antibacterial Activity
Antifungal Properties
Anticancer Potential
Antiviral Applications
Anti-Inflammatory and Analgesic Effects
properties
IUPAC Name |
4-[2-(triazol-2-yl)ethyl]piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c14-8-7-12(4-3-9-8)5-6-13-10-1-2-11-13/h1-2H,3-7H2,(H,9,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWODMZJWZAZLHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCN2N=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperazin-2-one |
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